molecular formula C13H21N3O3 B6643757 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid

2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid

Katalognummer B6643757
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: IKFWPWWWRHTCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid, commonly known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA is a potent inhibitor of Na+/H+ exchanger isoform 1 (NHE1) and has been found to have potential applications in various fields, including cancer research, cardiovascular disease, and neuroscience.

Wirkmechanismus

EIPA acts as a potent inhibitor of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid, which is a membrane-bound protein that regulates intracellular pH by exchanging extracellular Na+ ions for intracellular H+ ions. By inhibiting 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity, EIPA can disrupt the pH homeostasis of cells, leading to various physiological effects.
Biochemical and Physiological Effects:
EIPA has been found to have various biochemical and physiological effects due to its inhibition of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity. In cancer cells, EIPA can induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and metastasis. In cardiovascular disease, EIPA can reduce the infarct size and improve cardiac function by reducing the damage caused by ischemia-reperfusion injury. In neuroscience, EIPA can protect neurons from ischemic and traumatic injury by reducing the accumulation of intracellular Na+ ions.

Vorteile Und Einschränkungen Für Laborexperimente

EIPA has several advantages for use in laboratory experiments, including its high potency and specificity for 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid inhibition. However, EIPA has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions when using EIPA in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on EIPA. One area of interest is the development of more potent and selective 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid inhibitors based on the structure of EIPA. Another area of interest is the investigation of the role of 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid in other physiological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of EIPA in other diseases, such as diabetes and obesity, could be explored in future research.

Synthesemethoden

The synthesis of EIPA involves the reaction of 2-ethylbutyryl chloride with imidazole-1-propanoic acid, followed by the addition of ammonia to form the final product. The yield of EIPA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Wissenschaftliche Forschungsanwendungen

EIPA has been extensively studied in scientific research for its potential applications in various fields. In cancer research, EIPA has been found to inhibit the migration and invasion of cancer cells by blocking 2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid activity. EIPA has also been investigated as a potential therapeutic agent for cardiovascular disease, as it can reduce the damage caused by ischemia-reperfusion injury. Additionally, EIPA has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

Eigenschaften

IUPAC Name

2-ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-3-13(4-2,12(18)19)9-15-11(17)5-7-16-8-6-14-10-16/h6,8,10H,3-5,7,9H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFWPWWWRHTCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)CCN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.